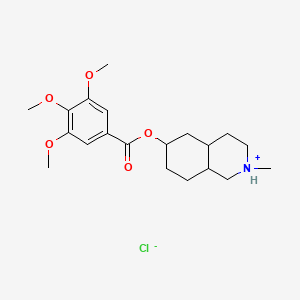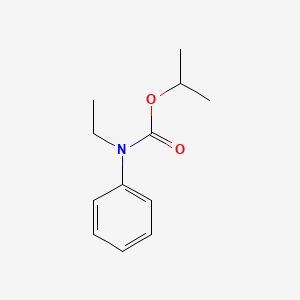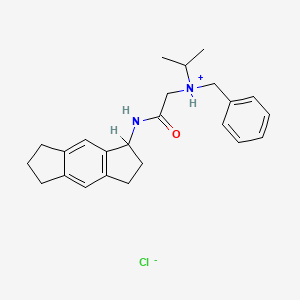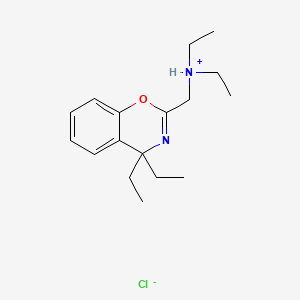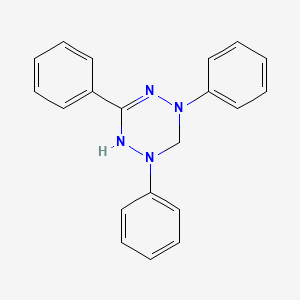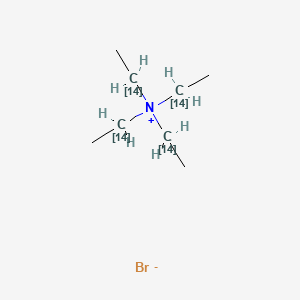
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are often used in disinfectants and antiseptics. This specific compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R’-X→R3N-R’+X−
In this case, the tertiary amine is triethylamine, and the alkyl halide is ethyl bromide labeled with carbon-14. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification is typically achieved through crystallization or distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as ethanaminium derivatives.
Oxidation: Products include oxidized forms of the compound.
Hydrolysis: Products include the corresponding amine and alcohol.
Aplicaciones Científicas De Investigación
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is used in various scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in labeling experiments to trace biochemical pathways and study cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new antimicrobial agents and disinfectants.
Mecanismo De Acción
The mechanism of action of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The carbon-14 labeling allows researchers to trace the compound’s distribution and interaction within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Tetraethylammonium Bromide: Similar structure but without the carbon-14 labeling.
Benzalkonium Chloride: A widely used disinfectant with a similar mechanism of action.
Uniqueness
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is unique due to its carbon-14 labeling, which makes it particularly valuable in research applications. This labeling allows for precise tracing and study of the compound’s behavior in various systems, providing insights that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C8H20BrN |
|---|---|
Peso molecular |
218.13 g/mol |
Nombre IUPAC |
tetra((114C)ethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2; |
Clave InChI |
HWCKGOZZJDHMNC-UVYPSEKWSA-M |
SMILES isomérico |
C[14CH2][N+]([14CH2]C)([14CH2]C)[14CH2]C.[Br-] |
SMILES canónico |
CC[N+](CC)(CC)CC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


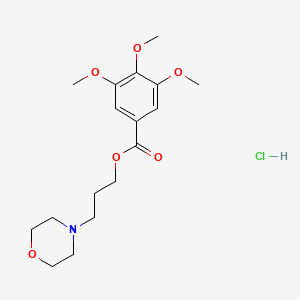

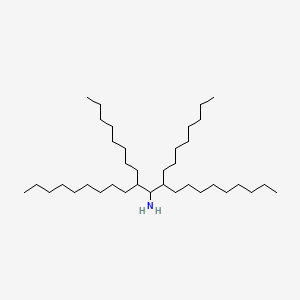
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
